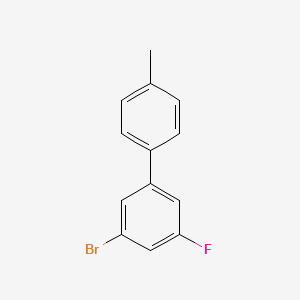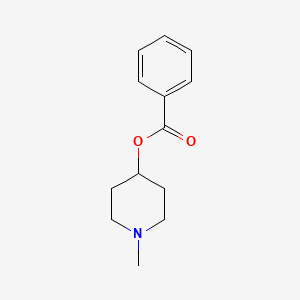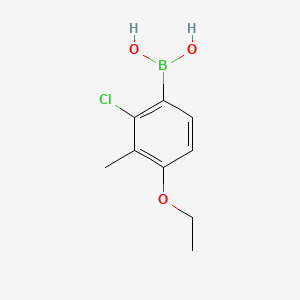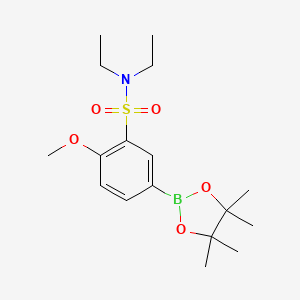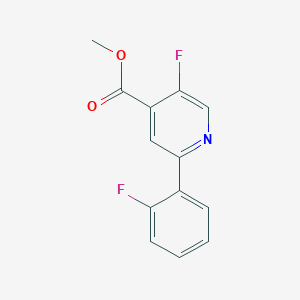
Methyl 5-fluoro-2-(2-fluorophenyl)isonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-fluoro-2-(2-fluorophenyl)isonicotinate is a fluorinated aromatic compound that belongs to the class of isonicotinates. It is characterized by the presence of a fluorine atom on both the phenyl and pyridine rings, which imparts unique chemical and physical properties to the molecule. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-2-(2-fluorophenyl)isonicotinate typically involves the esterification of 5-fluoro-2-(2-fluorophenyl)isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
5-fluoro-2-(2-fluorophenyl)isonicotinic acid+methanolsulfuric acidMethyl 5-fluoro-2-(2-fluorophenyl)isonicotinate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-fluoro-2-(2-fluorophenyl)isonicotinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the aromatic rings can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The ester group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the fluorine atoms.
Oxidation: 5-fluoro-2-(2-fluorophenyl)isonicotinic acid.
Reduction: Amino derivatives if a nitro group is present.
Aplicaciones Científicas De Investigación
Methyl 5-fluoro-2-(2-fluorophenyl)isonicotinate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of anti-inflammatory, anticancer, and antimicrobial agents.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding due to its fluorinated aromatic structure.
Mecanismo De Acción
The mechanism of action of Methyl 5-fluoro-2-(2-fluorophenyl)isonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions with the target sites. This leads to modulation of the target’s activity, resulting in the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-fluoro-5-(4-fluorophenyl)isonicotinate
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
Uniqueness
Methyl 5-fluoro-2-(2-fluorophenyl)isonicotinate is unique due to the specific positioning of the fluorine atoms on both the phenyl and pyridine rings, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications requiring high specificity and stability.
Propiedades
Fórmula molecular |
C13H9F2NO2 |
|---|---|
Peso molecular |
249.21 g/mol |
Nombre IUPAC |
methyl 5-fluoro-2-(2-fluorophenyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C13H9F2NO2/c1-18-13(17)9-6-12(16-7-11(9)15)8-4-2-3-5-10(8)14/h2-7H,1H3 |
Clave InChI |
NGHLGDQPMRUDQX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=NC=C1F)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



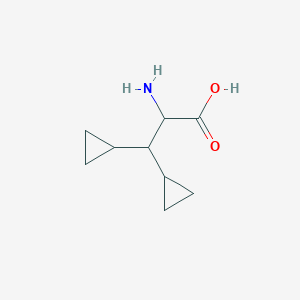
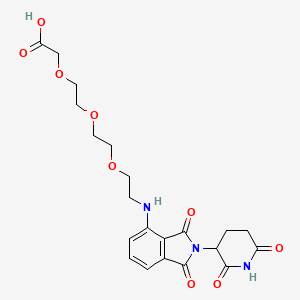


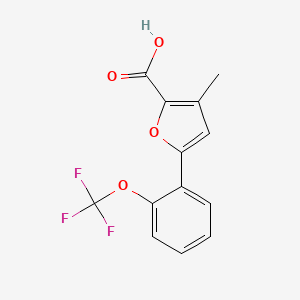
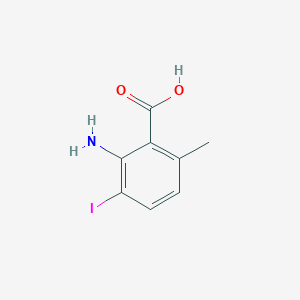
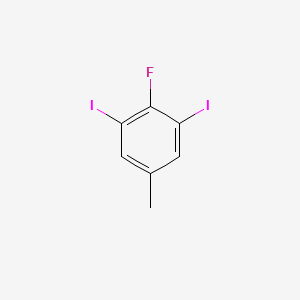
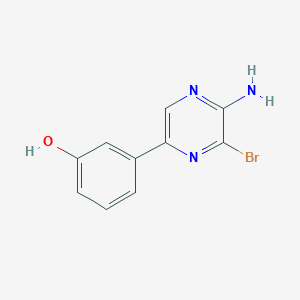
![(S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B14769411.png)
